molecular formula C27H42NO2.Cl<br>C27H42ClNO2 B193689 Benzethonium chloride CAS No. 121-54-0

Benzethonium chloride

Cat. No.: B193689
CAS No.: 121-54-0
M. Wt: 448.1 g/mol
InChI Key: UREZNYTWGJKWBI-UHFFFAOYSA-M
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Description

Benzethonium chloride (C₂₇H₄₂ClNO₂) is a quaternary ammonium compound (QAC) with a molecular weight of 448.08 g/mol. It is characterized by a benzyl group linked to a dimethylammonium moiety and a phenoxy-ethoxy-ethyl chain . This structure confers potent surfactant and antimicrobial properties, making it widely used in cosmetics, disinfectants, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzethonium chloride is synthesized through a series of chemical reactions involving the quaternization of a tertiary amine with a benzyl halide. The process typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature, pressure, and reaction time. The process ensures high yield and purity of the final product. The reaction mixture is typically purified through crystallization or distillation to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Benzethonium chloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the chloride ion in this compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted quaternary ammonium compounds .

Scientific Research Applications

Anticancer Applications

Benzethonium chloride has been identified as a promising candidate in cancer research due to its ability to induce apoptosis and inhibit tumor growth in various cancer cell lines.

Efficacy in Different Cancer Types

  • Lung Cancer : In vitro studies demonstrated that this compound significantly reduced the viability of A549 and H1299 lung cancer cells, with a marked increase in apoptotic cells upon treatment .
  • Head and Neck Cancer : A high-throughput screening identified this compound as effective against FaDu cells (hypopharyngeal squamous cancer), showing a dose-dependent reduction in cell viability and the ability to delay tumor growth in xenograft models .

Wound Healing Applications

This compound is also utilized in wound care products due to its antimicrobial properties, which help prevent infection in chronic wounds.

Case Study on Wound Management

A study conducted at El Tunal Hospital in Bogotá evaluated the efficacy of a hydrofiber dressing containing this compound on patients with hard-to-heal wounds. The results indicated:

  • Group 1 (wounds for secondary intention healing): 80% achieved complete closure.
  • Group 2 (abscesses): Average closure time was 21 days.
  • Group 3 (surgical coverage): Adequate preparation for surgical intervention within 15 days .

Safety and Toxicological Profile

This compound has undergone various safety assessments to evaluate its dermal toxicity and potential systemic effects.

Toxicity Studies

  • In dermal application studies on rabbits, no systemic effects were observed at concentrations up to 0.1%, although local skin reactions were noted .
  • Long-term studies indicated a no observable adverse effect level of at least 25 mg/kg body weight per day, with specific attention to skin lesions that were dose-related .

Summary of Findings

The applications of this compound are multifaceted, particularly in the fields of oncology and wound care. Its ability to induce apoptosis in cancer cells and promote wound healing while maintaining a favorable safety profile positions it as a valuable compound in therapeutic settings.

Application AreaFindingsReferences
AnticancerInduces apoptosis; inhibits tumor growth; enhances sensitivity to gefitinib
Wound HealingEffective in reducing infection; promotes healing; significant closure rates observed
Safety ProfileNo systemic toxicity at low doses; localized skin reactions observed

Mechanism of Action

Benzethonium chloride exerts its effects through its cationic surfactant properties. The positively charged nitrogen atom in its structure interacts with the negatively charged components of microbial cell membranes, leading to disruption of the membrane integrity. This results in leakage of cellular contents and ultimately cell death. This compound also interferes with microbial metabolic processes, further enhancing its antimicrobial efficacy .

Comparison with Similar Compounds

Benzethonium chloride belongs to the QAC family, which includes structurally related and functionally analogous biocides. Below is a detailed comparison with key compounds:

Methylthis compound

  • Structure: Methyl derivative of this compound, with a methyl group on the phenoxy ring .
  • Activity : Shares similar antimicrobial and cytotoxic profiles. Both compounds exhibit selective toxicity against embryonic stem cells (LD₅₀: 7 μM for ESCs vs. 20–25 μM for fibroblasts) .
  • Solubility : Soluble in water, alcohols, and chlorinated solvents, with comparable stability in pH 4.8–7.0 .
  • Applications : Primarily used in disinfectants and sanitizers, often interchangeably with this compound .

Benzalkonium Chloride (BAC)

  • Structure : A QAC with variable alkyl chain lengths (C12–C14) .
  • Activity : Broad-spectrum antimicrobial but less selective in cytotoxicity. BAC shows higher environmental persistence and aquatic toxicity (e.g., EC₅₀ for Ceriodaphnia dubia: 0.1 mg/L) compared to this compound .
  • Applications: Common in hand sanitizers, nasal sprays, and surface disinfectants.
  • Safety : Higher incidence of contact dermatitis and cross-sensitization with this compound .

Chloroxylenol

  • Structure: A halogenated phenolic compound (C₈H₉ClO) .
  • Activity : Less potent than QACs, requiring higher concentrations (e.g., 0.5–5% solutions) for bacterial inhibition. Lacks surfactant properties .
  • Applications: Used in household antiseptics (e.g., Dettol®). Unlike this compound, it is ineffective against non-enveloped viruses .

Triclosan

  • Structure: A diphenyl ether with a chlorophenol group .
  • Activity: Targets bacterial enoyl-acyl carrier protein reductase, leading to bacteriostatic effects. Resistance development is more common compared to QACs .
  • Applications: Found in soaps and toothpaste.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Antimicrobial Spectrum Selective Toxicity (LD₅₀)
This compound C₂₇H₄₂ClNO₂ Quaternary ammonium, phenoxy Broad (Gram±, fungi, viruses) 7 μM (ESCs), 25 μM (fibroblasts)
Methylbenzethonium C₂₈H₄₄ClNO₂ Methylated phenoxy Similar to benzethonium 7 μM (ESCs), 20 μM (fibroblasts)
Benzalkonium chloride C₂₅H₄₆ClN (C16 variant) Alkyl dimethyl ammonium Broad (Gram±, fungi) Not selective
Chloroxylenol C₈H₉ClO Chlorophenol Limited (Gram+, enveloped viruses) N/A

Table 2: Environmental and Toxicological Profiles

Compound Ecotoxicity (EC₅₀)* Dermal Irritation (Rodents) Carcinogenicity
This compound 2.5 mg/L (Daphnia magna) Epithelial hyperplasia ≥25 mg/kg No evidence in 2-year studies
Benzalkonium chloride 0.1 mg/L (Ceriodaphnia) High irritation potential Suspected genotoxicity
Triclosan 0.5 mg/L (Algae) Low Endocrine disruption

*EC₅₀: Median effective concentration for aquatic organisms.

Research Findings and Implications

  • Environmental Impact: this compound degrades faster than BAC in aquatic systems but adsorbs strongly to nonwoven fabrics, reducing its bioavailability .
  • Regulatory Status : USP standards permit ≤0.1% unspecified impurities for this compound, while BAC faces stricter regulations due to nitrosamine contamination risks .

Biological Activity

Overview of Benzethonium Chloride

This compound is primarily known for its antimicrobial properties and has been used as a disinfectant and antiseptic. More recently, it has gained attention for its anticancer potential, particularly against various types of cancer cells.

This compound exhibits notable anticancer activity through several mechanisms:

  • Induction of Apoptosis : BZN triggers apoptosis in cancer cells, which is evidenced by increased levels of cleaved caspase-3 and PARP in treated cells. This process occurs in a dose-dependent manner, significantly affecting lung cancer cell lines A549 and H1299 .
  • Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, leading to decreased proliferation rates. This effect is associated with increased phosphorylation of p38 MAPK and degradation of cyclin D1 .
  • Tumor Growth Inhibition : In vivo studies have shown that BZN significantly delays tumor growth in xenograft models without causing toxicity to vital organs. Tumor volume reduction was observed following both intraperitoneal and oral administration of the compound .

Efficacy Against Different Cancer Types

A high-throughput screening study identified BZN as a potent agent against head and neck cancers, demonstrating a 50% reduction in cell viability at concentrations ranging from 3.8 to 42.2 μmol/L depending on the cell line . Additionally, it exhibited broad-spectrum antitumor activity across 60 human cancer cell lines evaluated by the National Cancer Institute .

Microbiological Activity

This compound is recognized for its broad-spectrum antimicrobial activity. It alters bacterial membrane permeability, leading to cell lysis and death. Its effectiveness against various pathogens makes it a valuable agent in clinical settings for infection control .

Study on Lung Cancer Cells

In a study focused on lung cancer, BZN was found to enhance the sensitivity of cancer cells to gefitinib, a common treatment for non-small cell lung cancer. The combination therapy resulted in improved outcomes compared to gefitinib alone .

High-Throughput Screening Results

A comprehensive screening involving over 2,400 compounds highlighted BZN's unique ability to selectively target cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .

Toxicological Studies

Toxicological evaluations have indicated that this compound can cause skin irritation at higher concentrations but does not exhibit significant systemic toxicity at therapeutic doses. Studies involving dermal administration in animal models showed localized skin effects without major adverse systemic reactions .

Clinical Observations

Clinical assessments have demonstrated that BZN does not elicit significant dermal irritation or sensitization when used at concentrations up to 0.3% in human subjects . However, caution is advised due to potential irritative effects at higher concentrations.

Data Summary

Study Cell Line IC50 (μmol/L) Mechanism In Vivo Efficacy
High-throughput screeningFaDu (head & neck)3.8Apoptosis inductionTumor ablation
Lung cancer studyA5495.3Cell cycle arrestTumor growth delay
General screeningNIH 3T342.2Antimicrobial actionN/A

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of benzethonium chloride, and how do they influence experimental design?

this compound (BZT) is a quaternary ammonium compound with solubility in water, alcohols, glycols, and chlorinated solvents. Its stability is pH-dependent (optimal between 4.8–7.0), and it exhibits UV absorbance peaks at 274 nm, critical for spectrophotometric quantification . Crystallization from benzene or chloroform yields hexagonal plates, while impurities (e.g., benzyl chloride derivatives, sodium chloride) can alter solubility and reactivity . Researchers must account for pH and solvent compatibility in formulations to prevent degradation to free amines .

Q. What validated analytical methods are recommended for identifying and quantifying this compound?

The USP monograph outlines:

  • Identification : Silver nitrate test (white precipitate with nitric acid) and HPLC retention time matching .
  • Assay : Reverse-phase HPLC with triethylamine-phosphate buffer (pH 3.0), using system suitability criteria (resolution ≥7.0 between BZT and methylbenzethonium, tailing factor ≤2.0) .
  • Impurity profiling : Limit tests for organic impurities (≤1.0% total) via HPLC with 1 µg/mL sensitivity .

Table 1 : Key HPLC Parameters for BZT Analysis

ParameterRequirementReference
ColumnC18 stationary phase
Mobile PhaseTriethylamine-phosphate buffer (pH 3.0)
DetectionUV at 274 nm
System SuitabilityResolution ≥7.0, Tailing ≤2.0

Q. How should researchers address stability challenges in this compound formulations?

BZT degrades in alkaline conditions and is incompatible with soaps, anionic surfactants, and pus . Stabilize formulations at acidic pH (e.g., hydrochloric acid) to prevent reversion to free amines . Use light-resistant containers and avoid high-temperature storage to minimize photodegradation and moisture uptake .

Advanced Research Questions

Q. What methodologies are used to study this compound’s adsorption on materials (e.g., nonwoven fabrics)?

Dynamic UV spectroscopy monitors BZT adsorption kinetics by correlating absorbance (274 nm) with concentration changes. The Weber and Morris diffusion model quantifies adsorption rates, guiding material selection for drug delivery systems . For example, nonwoven fabrics with high surface area show rapid BZT uptake, requiring real-time UV monitoring to optimize loading efficiency .

Q. What mechanisms underlie this compound’s anticancer activity?

BZT induces apoptosis via mitochondrial depolarization (loss of ΔΨM) and caspase activation (e.g., caspase-3/7). At 5–9 µM, it increases cytosolic Ca²⁺, enhancing glucose metabolism disruption in cancer cells . In vivo, BZT (5 mg/kg) inhibits xenograft tumor growth and synergizes with radiotherapy . Target engagement studies show α7 nAChR inhibition (IC₅₀: 122 nM), suggesting a role in modulating neurotransmitter-driven proliferation .

Q. How do impurities in this compound impact pharmacological and toxicological profiles?

Impurities like benzyl alcohol (from incomplete quaternization) and nitrosamines (if present) may reduce antimicrobial efficacy or introduce genotoxicity . Recent USP revisions relaxed unspecified impurity limits to 1.0% to accommodate batch variability, but residual benzyl chloride (a known carcinogen) must be tightly controlled (<0.1%) . Researchers should use LC-MS for trace impurity profiling and assess batch-to-batch consistency .

Q. What experimental approaches evaluate this compound’s cardiotoxicity risks?

BZT inhibits HERG potassium channels (IC₅₀: 4 nM), causing QT prolongation. Use patch-clamp electrophysiology to measure voltage-dependent HERG blockade and in silico modeling (e.g., CiPA paradigm) to predict arrhythmia risk . Complement with zebrafish models for in vivo cardiac toxicity screening .

Q. Methodological Notes

  • Synthesis Optimization : Use a 5–25% excess of tertiary amine during quaternization to minimize residual benzyl chloride .
  • Toxicology Studies : Prioritize OECD-compliant assays (e.g., Ames test, micronucleus assay) for regulatory submissions, given BZT’s classification as a Class 2 poison in Switzerland .
  • Data Reproducibility : Adhere to USP monograph protocols for dissolution testing and impurity limits to ensure cross-study comparability .

Properties

IUPAC Name

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride
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InChI

InChI=1S/C27H42NO2.ClH/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;/h8-16H,17-22H2,1-7H3;1H/q+1;/p-1
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InChI Key

UREZNYTWGJKWBI-UHFFFAOYSA-M
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Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]
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Molecular Formula

C27H42NO2.Cl, C27H42ClNO2
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DSSTOX Substance ID

DTXSID6023810
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Molecular Weight

448.1 g/mol
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Physical Description

Benzethonium chloride appears as odorless white crystals or powder with a very bitter taste. A 1% solution in water is slightly alkaline to litmus. (NTP, 1992), Colorless or white solid in various forms; Hygroscopic; Soluble in water; [ICSC] White powder; [MSDSonline] Very bitter taste; 1% solution has a pH of 4.8-5.5; [HSDB], COLOURLESS OR WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.
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Solubility

10 to 50 mg/mL at 64 °F (NTP, 1992), VERY SOL IN WATER GIVING FOAMY, SOAPY SOLN; SOL IN ALC, ACETONE, CHLOROFORM, SLIGHTLY SOL IN ETHER, Solubility in water: very good
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Color/Form

COLORLESS CRYSTALS

CAS No.

121-54-0, 5929-09-9
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Melting Point

327 to 331 °F (NTP, 1992), 164-166 °C (HOT STAGE), EUTECTIC TEMP: PHENANTHRENE 86 °C; BENZANTHRENE 98 °C, 160-165 °C
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Synthesis routes and methods

Procedure details

170.0 g of p-tert-octyl phenoxy ethoxy ethyl dimethylamine was added to a 1 L four-necked reaction flask, to which were sequentially added 100.2 g of methyl isobutyl ketone and 126.6 g of benzyl chloride. The reaction mixture was heated to reflux. The reaction was carried out for 2 hours. Then, 168.2 g of cyclohexane was added slowly. The flask was cooled to carry out crystallization. 156.8 g of a white solid was collected. The content of benzethonium chloride was 99.2% determined by titration according to the method described on page 247 of the United States Pharmacopeia USP29. The measured melting point was from 159.0 to 162.0° C. As calculated with reference to p-tert-octyl phenol, an overall yield of the three steps was less than 15%, which is remarkably far from that obtained by using a phase transfer catalyst. Thus, it does not have a practical application value.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
100.2 g
Type
reactant
Reaction Step Two
Quantity
126.6 g
Type
reactant
Reaction Step Three
Quantity
168.2 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzethonium chloride
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